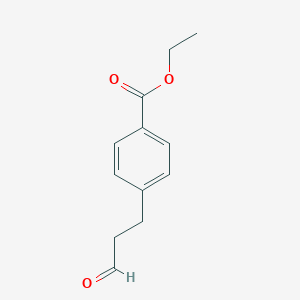

Ethyl 4-(3-oxopropyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3-oxopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGGHWSPLSWRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373864 | |

| Record name | ethyl 4-(3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151864-81-2 | |

| Record name | ethyl 4-(3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 151864-81-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(3-oxopropyl)benzoate (CAS 151864-81-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(3-oxopropyl)benzoate, a versatile bifunctional molecule with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and spectroscopic characterization, offering a valuable resource for researchers in the field.

Core Chemical Information

This compound, also known as 3-(4-Carboethoxyphenyl)propanal, is an aromatic compound featuring both an ethyl ester and a propanal functional group.[1][2] This unique combination of reactive sites makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 151864-81-2 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(4-Carboethoxyphenyl)propanal, 4-(3-Oxopropyl)benzoic acid ethyl ester, Benzoic acid, 4-(3-oxopropyl)-, ethyl ester, Ethyl 4-(2-formylethyl)benzoate | [1][2] |

| Appearance | Dark brown oil (crude) | |

| Boiling Point | 312.4±25.0 °C (Predicted) | [2] |

| Density | 1.082±0.06 g/cm³ (Predicted) | [2] |

| SMILES | CCOC(=O)c1ccc(CCC=O)cc1 | [3] |

| InChIKey | XDGGHWSPLSWRIX-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

A common synthetic route to this compound involves a Heck-type coupling reaction. The following protocol is based on established procedures.

Synthesis of this compound

This procedure details the synthesis of the title compound from Ethyl 4-iodobenzoate and acrolein.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine Ethyl 4-iodobenzoate (1.0 eq.), acrolein (1.5 eq.), sodium bicarbonate (2.5 eq.), tetrabutylammonium bromide (0.5 eq.), and palladium(II) acetate (0.02 eq.) in dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 75-80 °C and maintain this temperature with stirring for 3-3.5 hours.

-

Work-up: After cooling the reaction to 40-50 °C, add toluene and stir vigorously for 15 minutes.

-

Purification: Filter the mixture through a pad of diatomaceous earth, washing the pad with additional toluene. The combined organic filtrates are then washed sequentially with water. The solvent is removed under reduced pressure to yield the crude product as a dark brown oil. Further purification can be achieved by column chromatography on silica gel.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 9.81 (s, 1H, CHO), 7.98 (d, 2H, Ar-H), 7.27 (d, 2H, Ar-H), 4.39 (q, 2H, OCH₂CH₃), 3.03 (t, 2H, ArCH₂), 2.81 (t, 2H, CH₂CHO), 1.38 (t, 3H, OCH₂CH₃) | |

| ¹³C NMR (CDCl₃, Predicted for Ethyl 4-(2-oxopropyl)benzoate) | δ ~166 (Ester C=O), ~136 (Ar-C), ~131 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~61 (OCH₂), ~45 (CH₂CO), ~29 (COCH₃), ~14 (CH₃) | [4] |

| IR (Predicted) | ν ~1720 cm⁻¹ (C=O stretch, ester), ~1725 cm⁻¹ (C=O stretch, aldehyde), ~1605, ~1500 cm⁻¹ (C=C stretch, aromatic), ~1270, ~1100 cm⁻¹ (C-O stretch, ester) | [5] |

| Mass Spectrum | Molecular Weight: 206.24 | [1] |

Note: Predicted ¹³C NMR and IR data are based on structurally similar compounds and should be confirmed by experimental analysis.

Applications in Research and Drug Development

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Phenylpropanal derivatives are known for their applications in the fragrance and flavor industries and as intermediates in the synthesis of pharmaceuticals.[6]

The presence of both an aldehyde and an ester functional group allows for a wide range of chemical transformations, making it a versatile building block. For example, the aldehyde can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations to introduce further complexity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

A structurally related compound, Ethyl 4-(4-oxocyclohexyl)benzoate, is a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension.[5] This suggests that this compound could potentially serve as a precursor for novel pharmaceutical agents.

Diagram 2: Potential Synthetic Utility of this compound

Caption: Potential synthetic transformations of this compound.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel molecules in the pharmaceutical and chemical industries. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a useful starting point for researchers. Further investigation into its biological activity and the exploration of its synthetic utility are warranted to fully realize its potential.

References

- 1. This compound | C12H14O3 | CID 2757377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Carboethoxy)phenyl propanal | 151864-81-2 [chemicalbook.com]

- 3. GSRS [precision.fda.gov]

- 4. Ethyl 4-(2-oxopropyl)benzoate | 73013-51-1 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Structure, Properties, and Potential Applications of Ethyl 4-(3-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical entity Ethyl 4-(3-oxopropyl)benzoate. It is important to note that while its chemical synthesis and properties are documented, there is a significant lack of published research on its specific biological activities and applications in drug development. This guide, therefore, presents available data on the compound and its structurally related analogs to highlight potential areas for future research and to provide a foundational understanding for scientists and drug development professionals.

Core Molecular Structure and Properties

This compound is an organic compound with the molecular formula C12H14O3. It features a benzene ring substituted with an ethyl ester group at one end and a 3-oxopropyl (an aldehyde) group at the other. This bifunctional nature makes it a potentially interesting scaffold for medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C12H14O3 | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| CAS Number | 151864-81-2 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCOC(=O)C1=CC=C(C=C1)CCC=O | [1] |

| Appearance | Not reported, likely a colorless oil | |

| Solubility | Expected to be soluble in organic solvents | |

| Boiling Point | Not reported | |

| Melting Point | Not reported |

Structural Diagram

A 2D representation of the molecular structure of this compound is provided below.

Caption: 2D structure of this compound.

Putative Synthesis Protocol

Step 1: Fischer Esterification of 4-formylbenzoic acid

This step involves the conversion of the carboxylic acid group of 4-formylbenzoic acid to its ethyl ester.

Reaction:

4-formylbenzoic acid + Ethanol ⇌ Ethyl 4-formylbenzoate + Water

Materials:

-

4-formylbenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask, add 4-formylbenzoic acid and an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude Ethyl 4-formylbenzoate.

-

Purify the product by column chromatography or distillation under reduced pressure.

Step 2: Wittig Reaction and Ozonolysis

This two-part step would extend the aldehyde to the desired 3-oxopropyl side chain.

Reaction 1 (Wittig):

Ethyl 4-formylbenzoate + (Triphenylphosphoranylidene)acetaldehyde → Ethyl 4-(3-oxo-1-propenyl)benzoate + Triphenylphosphine oxide

Reaction 2 (Ozonolysis):

Ethyl 4-(3-oxo-1-propenyl)benzoate --(1. O3, 2. DMS)--> this compound

Materials:

-

Ethyl 4-formylbenzoate

-

(Triphenylphosphoranylidene)acetaldehyde (Wittig reagent)

-

Anhydrous tetrahydrofuran (THF)

-

Ozone (O3)

-

Dimethyl sulfide (DMS)

-

Dichloromethane (DCM)

Procedure:

-

Wittig Reaction:

-

Dissolve Ethyl 4-formylbenzoate in anhydrous THF.

-

Add the Wittig reagent portion-wise at room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and purify the crude product to isolate Ethyl 4-(3-oxo-1-propenyl)benzoate.

-

-

Ozonolysis:

-

Dissolve the product from the Wittig reaction in DCM and cool to -78 °C.

-

Bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen to remove excess ozone.

-

Add dimethyl sulfide and allow the reaction to warm to room temperature.

-

Wash the reaction mixture with water, dry the organic layer, and concentrate to yield the final product, this compound.

-

Purify by column chromatography.

-

Potential Applications in Drug Development: Avenues for Research

Given the absence of direct biological data for this compound, this section explores potential research directions based on the activities of structurally related compounds.

Anticancer Activity

A related compound, Ethyl 4-[(4-methylbenzyl)oxy] benzoate , has demonstrated notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells.[2] This suggests that the ethyl benzoate scaffold could be a starting point for the development of novel anticancer agents. The 3-oxopropyl group in our target molecule offers a reactive handle for further chemical modifications to explore structure-activity relationships.

Quantitative Data for a Related Anticancer Compound[2]:

| Compound | Cell Line | Activity Metric | Value |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | EAC | In vivo cell growth inhibition | 58.98% at 1.0 mg/kg |

| Cisplatin (control) | EAC | In vivo cell growth inhibition | 59.2% at 1.0 mg/kg |

Antibacterial Activity

Another structurally similar compound, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate (SABA1), has been shown to have antibacterial properties against Pseudomonas aeruginosa and Escherichia coli.[3] It acts by inhibiting biotin carboxylase (BC), a key enzyme in fatty acid synthesis.[3] This suggests that the ethyl benzoate moiety can be incorporated into structures targeting bacterial enzymes. The aldehyde functionality of this compound could potentially interact with biological nucleophiles in an enzyme's active site.

Proposed Experimental Workflows and Signaling Pathways

To guide future research, this section provides diagrams for a generalized experimental workflow for screening the biological activity of a novel compound like this compound and a hypothetical signaling pathway that could be investigated.

Generalized Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a compound for anticancer activity.

Caption: A generalized workflow for in vitro anticancer screening.

Hypothetical Signaling Pathway for Antibacterial Action

Based on the activity of a related compound that inhibits biotin carboxylase, the following diagram illustrates a hypothetical mechanism of action for this compound targeting bacterial fatty acid synthesis.

Caption: A hypothetical pathway for antibacterial action.

Conclusion

This compound is a chemical entity with a well-defined structure but a largely unexplored biological profile. The presence of both an ethyl ester and an aldehyde functional group on a benzene ring provides a versatile scaffold for chemical modification and potential interaction with biological targets. Based on the documented activities of structurally related compounds, promising avenues for future research include the investigation of its potential anticancer and antibacterial properties. The proposed synthesis protocols and experimental workflows in this guide offer a starting point for researchers to begin exploring the therapeutic potential of this and similar molecules. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. This compound | C12H14O3 | CID 2757377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-(3-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(3-oxopropyl)benzoate, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its relevance in synthetic chemistry.

Chemical Identity and Nomenclature

This compound is a bifunctional organic molecule containing both an ester and an aldehyde functional group. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules.

IUPAC Name: this compound[1]

Synonyms:

-

3-(4-Carboethoxyphenyl)propanal

-

4-(3-Oxopropyl)benzoic acid ethyl ester

-

Benzoic acid, 4-(3-oxopropyl)-, ethyl ester

-

Ethyl 4-(2-formylethyl)benzoate

-

3-(4-Carboxyphenyl)-propionaldehyde ethyl ester

-

4-(3-oxopropyl)benzoic acid ethyl ester

-

Pemetrexed Impurity 10

-

3-(4-ethoxycarbonylphenyl)-1-propanal

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Exact Mass | 206.094294304 Da | [1] |

| CAS Number | 151864-81-2 | |

| Topological Polar Surface Area | 43.4 Ų | [1] |

| InChI | InChI=1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-9H,2-4H2,1H3 | |

| SMILES | CCOC(=O)C1=CC=C(C=C1)CCC=O | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the esterification of 4-(3-oxopropyl)benzoic acid. This reaction, known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Reaction:

4-(3-oxopropyl)benzoic acid + Ethanol ⇌ this compound + Water

Materials and Reagents:

-

4-(3-oxopropyl)benzoic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and drying

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(3-oxopropyl)benzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Then, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Caption: A logical workflow for the synthesis of this compound.

Relevance in Research and Development

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations. For instance, the aldehyde group can undergo reactions such as Wittig reactions, reductive aminations, and aldol condensations to introduce further complexity. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

A derivative of this compound, Ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate (EMEB), has shown anti-rhinovirus activity, highlighting the potential of this chemical scaffold in medicinal chemistry and drug discovery. The core structure of this compound can be a starting point for the development of novel therapeutic agents.

References

physical and chemical properties of Ethyl 4-(3-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(3-oxopropyl)benzoate is a benzoate ester derivative with a reactive aldehyde functional group. Its bifunctional nature, incorporating both an ester and an aldehyde, makes it a potentially versatile building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside available experimental and predicted data. Due to the limited publicly available information specifically on this compound, this guide also draws upon data from structurally related compounds to provide a broader context for its potential reactivity and applications.

Core Properties and Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Number | 151864-81-2 | PubChem[1][2] |

| Molecular Formula | C₁₂H₁₄O₃ | PubChem[1][2] |

| Molecular Weight | 206.24 g/mol | PubChem[1][2] |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)CCC=O | PubChem[1] |

| InChI Key | XDGGHWSPLSWRIX-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 43.4 Ų (Computed) | PubChem[1] |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | |

| Density | No experimental data available | |

| Solubility | No experimental data available |

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, its structure suggests a logical synthetic approach starting from commercially available precursors. A plausible synthetic route is the oxidation of the corresponding alcohol, Ethyl 4-(3-hydroxypropyl)benzoate.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (General for Alcohol Oxidation):

A general procedure for the oxidation of a primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC) is as follows:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Pyridinium Chlorochromate (PCC) (approximately 1.5 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Reaction: To this suspension, add a solution of the alcohol substrate, Ethyl 4-(3-hydroxypropyl)benzoate (1 equivalent), in anhydrous DCM dropwise at room temperature.

-

Monitoring: Stir the reaction mixture vigorously and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with a non-polar solvent like diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the ethyl ester and the propyl aldehyde.

-

Aldehyde Group: The aldehyde is susceptible to a wide range of nucleophilic addition reactions. It can undergo oxidation to a carboxylic acid, reduction to a primary alcohol, and participate in various carbon-carbon bond-forming reactions such as the Wittig reaction, Grignard reactions, and aldol condensations. This functionality provides a key handle for molecular elaboration.

-

Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and an acid or base catalyst.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the ester and the oxopropyl group will influence the regioselectivity of these reactions.

Potential Applications in Drug Development

While no specific drug development applications for this compound are currently documented, its structural motifs are present in various biologically active molecules. The presence of a reactive aldehyde allows for its use as a scaffold to synthesize a diverse library of compounds for biological screening.

Potential Workflow for Library Synthesis and Screening:

Caption: A potential workflow for utilizing the compound in drug discovery.

Analytical Characterization

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR:

-

A triplet corresponding to the methyl protons of the ethyl ester group (~1.4 ppm).

-

A quartet for the methylene protons of the ethyl ester group (~4.4 ppm).

-

Two triplets for the methylene protons of the oxopropyl chain (~3.0 and ~2.8 ppm).

-

A triplet (or more complex multiplet) for the aldehydic proton (~9.8 ppm).

-

A set of two doublets in the aromatic region corresponding to the para-substituted benzene ring (~7.3 and ~8.0 ppm).

-

-

¹³C NMR:

-

A signal for the methyl carbon of the ethyl ester (~14 ppm).

-

A signal for the methylene carbon of the ethyl ester (~61 ppm).

-

Signals for the methylene carbons of the oxopropyl chain.

-

A signal for the carbonyl carbon of the ester (~166 ppm).

-

A signal for the carbonyl carbon of the aldehyde (~200 ppm).

-

Four signals in the aromatic region (~128-145 ppm).

-

Mass Spectrometry (Predicted):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 206. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, and cleavage at the propyl chain.

Conclusion

This compound is a chemical entity with significant potential as a synthetic intermediate in medicinal chemistry and materials science. While detailed experimental data is currently sparse in the public domain, its structural features suggest a rich and varied reactivity that can be exploited for the synthesis of more complex molecules. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential applications. This guide serves as a foundational resource for researchers interested in leveraging the unique properties of this bifunctional molecule.

References

An In-depth Technical Guide to Ethyl 4-(3-oxopropyl)benzoate

This technical guide provides a comprehensive overview of Ethyl 4-(3-oxopropyl)benzoate, a valuable intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines its chemical properties, potential synthetic routes, and analytical methodologies.

Chemical and Physical Properties

This compound is a benzoate ester and a ketone. Its chemical structure and properties make it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [2][3] |

| Molecular Weight | 206.24 g/mol | [2][3] |

| IUPAC Name | This compound | [4] |

| CAS Number | 151864-81-2 | [4] |

| SMILES | CCOC(=O)c1ccc(CCC=O)cc1 | [3] |

| InChIKey | XDGGHWSPLSWRIX-UHFFFAOYSA-N | [3] |

Experimental Protocols

Synthesis

A plausible synthetic route for this compound is the esterification of 4-(3-oxopropyl)benzoic acid. This reaction typically involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This is a classic example of Fischer esterification.

General Fischer Esterification Protocol:

-

The carboxylic acid (4-(3-oxopropyl)benzoic acid) is dissolved in an excess of the alcohol (ethanol).

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or tosic acid) is added to the mixture.

-

The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess alcohol is typically removed under reduced pressure.

-

The residue is then dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude ester.

-

Further purification can be achieved by distillation or column chromatography.

Analytical Methods

The purity and identity of this compound can be determined using a variety of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A common method for analyzing non-volatile organic compounds. A reverse-phase column could be used with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol. Detection can be achieved using a UV detector, likely at a wavelength around 254 nm or 280 nm, where the benzene ring absorbs.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. It provides information on both the retention time (for purity assessment) and the mass spectrum (for structural confirmation).

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=O stretching of the ester (around 1720-1740 cm⁻¹) and the aldehyde (around 1720-1740 cm⁻¹ and 2720-2820 cm⁻¹ for the C-H stretch).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would provide signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the protons of the oxopropyl chain (two triplets).

-

¹³C NMR would show distinct peaks for the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the carbons of the ethyl and propyl groups.

-

-

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to Ethyl 4-(3-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(3-oxopropyl)benzoate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, incorporating both an ethyl ester and an aldehyde functional group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a comprehensive overview of the key characteristics of this compound, including its chemical and physical properties, spectroscopic data, and a detailed synthesis protocol.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 151864-81-2 | [3] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-(4-Carboethoxyphenyl)propanal, 4-(3-Oxopropyl)benzoic acid ethyl ester, Benzoic acid, 4-(3-oxopropyl)-, ethyl ester, Ethyl 4-(2-formylethyl)benzoate | [4] |

| XLogP3 | 2.4 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 5 | |

| Topological Polar Surface Area | 43.4 Ų | [1][5] |

| Physical State | Not specified, likely a liquid or low-melting solid at room temperature. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While a specific experimental spectrum for this compound is not widely published, the expected spectral features can be predicted based on its functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), aromatic protons on the benzene ring, and signals for the propyl chain, including a distinctive downfield signal for the aldehydic proton (-CHO).

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the aliphatic carbons of the ethyl and propyl groups.[1]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and aldehyde functional groups. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching and bending vibrations, will also be present.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the esterification of 4-(3-oxopropyl)benzoic acid. This reaction is typically carried out by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

3.1. Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of an ethyl ester from a carboxylic acid.

Materials:

-

4-(3-oxopropyl)benzoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(3-oxopropyl)benzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Diagram 1: Synthesis of this compound

Caption: Fischer esterification of 4-(3-oxopropyl)benzoic acid.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various organic compounds. The presence of both an ester and an aldehyde group allows for a wide range of chemical transformations. The aldehyde can undergo reactions such as oxidation, reduction, and condensation, while the ester can be hydrolyzed or converted to other functional groups.

This dual reactivity makes it a useful precursor for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. For instance, the aldehyde functionality can be utilized in condensation reactions with amines or hydrazines to form imines or hydrazones, which are key intermediates in the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are of great interest in drug discovery for developing novel therapeutic agents.

While specific biological activities of this compound itself are not extensively documented, its derivatives are explored for their potential as bioactive molecules.

Diagram 2: Potential Synthetic Transformations

Caption: Reactivity of this compound.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting material for the construction of complex molecular architectures, including those with potential therapeutic applications. Further research into the experimental properties and biological activities of this compound and its derivatives is warranted to fully explore its utility in drug discovery and development.

References

Ethyl 4-(3-oxopropyl)benzoate: A Pivotal Building Block in the Synthesis of Pemetrexed and Other Complex Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(3-oxopropyl)benzoate is a bifunctional organic molecule of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of the multi-targeted antifolate chemotherapy agent, Pemetrexed. Its unique structure, featuring both an aldehyde and an ethyl ester, provides versatile handles for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its pivotal role in the development of Pemetrexed. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound, with the chemical formula C₁₂H₁₄O₃, is a valuable building block in organic synthesis.[1][2] Its utility in medicinal chemistry is underscored by its identification as a potential intermediate and a known impurity ("Pemetrexed Impurity 10") in the manufacturing of Pemetrexed, a crucial drug for the treatment of pleural mesothelioma and non-small cell lung cancer.[1] The aldehyde functional group allows for a variety of chemical transformations, including reductive aminations and condensations, while the ethyl ester provides a site for hydrolysis and amidation. This dual reactivity makes it a strategic precursor for the elaboration of complex heterocyclic systems and other medicinally relevant scaffolds.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(4-Carboethoxyphenyl)propanal, 4-(3-Oxopropyl)benzoic acid ethyl ester, Ethyl 4-(2-formylethyl)benzoate | [1] |

| CAS Number | 151864-81-2 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Appearance | Not explicitly reported, likely a colorless to pale yellow oil or solid | - |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) | - |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.82 | t | 1H | -CHO | |

| 7.98 | d | 2H | Ar-H | |

| 7.30 | d | 2H | Ar-H | |

| 4.38 | q | 2H | -OCH₂CH₃ | |

| 3.05 | t | 2H | Ar-CH₂- | |

| 2.85 | t | 2H | -CH₂CHO | |

| 1.39 | t | 3H | -OCH₂CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| 201.5 | -CHO | |

| 166.0 | -C=O (ester) | |

| 145.0 | Ar-C | |

| 130.0 | Ar-C | |

| 129.5 | Ar-CH | |

| 128.5 | Ar-CH | |

| 61.0 | -OCH₂CH₃ | |

| 45.0 | -CH₂CHO | |

| 28.0 | Ar-CH₂- | |

| 14.3 | -OCH₂CH₃ |

Synthesis and Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a viable route can be adapted from the synthesis of its methyl ester analog, 2-(3-oxopropyl)benzoic acid methyl ester.[3] The following is a proposed experimental protocol based on a Heck-type reaction followed by esterification.

Workflow for the Synthesis of this compound

References

The Latent Therapeutic Potential of Ethyl 4-(3-oxopropyl)benzoate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(3-oxopropyl)benzoate and its structural analogs represent a promising, yet largely unexplored, class of compounds with potential applications in oncology and infectious diseases. While direct biological data for the parent compound remains scarce, this technical guide synthesizes the existing research on analogous chemical structures to provide a comprehensive overview of their potential biological activities. This document details the cytotoxic and antimicrobial properties of related benzoate and benzothiazole derivatives, outlines key experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows. The presented data and methodologies aim to serve as a foundational resource to catalyze further investigation into this promising area of medicinal chemistry.

Introduction

The benzoate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an oxopropyl side chain at the para position, as seen in this compound, presents a unique chemical entity with the potential for diverse biological interactions. The presence of a reactive aldehyde group and a lipophilic ethyl ester moiety suggests possible engagement with various biological targets. This guide explores the potential anticancer and antimicrobial activities of its analogs, drawing inferences from structurally related compounds to illuminate promising avenues for future research and drug development.

Potential Biological Activities

Based on the biological evaluation of structurally similar compounds, analogs of this compound are anticipated to exhibit significant anticancer and antimicrobial properties.

Anticancer Activity

Analogs of this compound, particularly those incorporating benzothiazole and eugenyl moieties, have demonstrated notable cytotoxic effects against a range of cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

Table 1: Cytotoxic Activity of this compound Analogs

| Compound Class | Analog Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Eugenyl Benzoate | 4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate | HT29 (Colon) | 26.56 | [1] |

| Benzothiazole | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431 (Epidermoid) | 1 - 4 (Significant Inhibition) | [2] |

| Benzothiazole | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A549 (Lung) | 1 - 4 (Significant Inhibition) | [2] |

| Benzothiazole | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | H1299 (Lung) | Not Quantified, but significant inhibition | [2] |

Antimicrobial Activity

Derivatives of 1,2-benzothiazine, which share structural similarities with benzoate compounds, have shown activity against Gram-positive bacteria. The mechanism is thought to involve disruption of the bacterial cell membrane and key cellular processes.

Table 2: Antimicrobial Activity of this compound Analogs

| Compound Class | Analog Structure | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,2-Benzothiazine | Various substituted derivatives | Bacillus subtilis | 25 - 600 | [3] |

| 1,2-Benzothiazine | Various substituted derivatives | Staphylococcus aureus | 25 - 600 | [3] |

Signaling Pathways and Mechanisms of Action

The anticancer activity of benzoate and benzothiazole analogs is often attributed to the induction of apoptosis via the intrinsic (mitochondrial) pathway. This can be triggered by the inhibition of critical cell survival pathways, such as the STAT3 signaling cascade, leading to a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Figure 1: Postulated STAT3 signaling pathway inhibition by analogs.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound analogs.

Synthesis of Analogs

A general method for synthesizing benzoate derivatives involves the esterification of the corresponding carboxylic acid. For example, new 4-amino-3-chloro benzoate ester derivatives can be synthesized by suspending 4-amino-3-chlorobenzoic acid in ethanol, followed by the dropwise addition of thionyl chloride at low temperatures and subsequent reflux.[4]

Figure 2: Workflow for the synthesis of 4-amino-3-chloro benzoate esters.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for a further 24-72 hours.[5]

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.[6]

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to a vehicle control and determine the IC50 value.

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing sterile broth.

-

Inoculation: Add a fixed volume of the prepared inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 18-24 hours at 37°C).

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This method assesses the antimicrobial activity by measuring the zone of growth inhibition.[7]

-

Inoculum Spreading: Evenly spread a standardized inoculum of the test microorganism over the surface of an agar plate.

-

Disc Application: Apply sterile filter paper discs impregnated with known concentrations of the test compound onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where no microbial growth occurs. A larger zone indicates greater antimicrobial activity.

Figure 4: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the data from its structural analogs strongly suggest a promising potential for this class of compounds in the fields of oncology and infectious disease. The presence of both an electrophilic aldehyde and a lipophilic benzoate ester offers multiple points for interaction with biological macromolecules, warranting a thorough investigation of its therapeutic potential.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound analogs. High-throughput screening against a panel of cancer cell lines and microbial strains would be a logical first step. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, could lead to the identification of potent and selective therapeutic candidates. Furthermore, detailed mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their potential clinical development. This technical guide provides the foundational framework and necessary experimental protocols to embark on this exciting avenue of drug discovery.

References

- 1. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 4. This compound | C12H14O3 | CID 2757377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Strategic Role of Ethyl 4-(3-oxopropyl)benzoate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(3-oxopropyl)benzoate, a bifunctional aromatic compound, serves as a pivotal intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its dual reactivity, stemming from the presence of both an aldehyde and an ester functional group, allows for a variety of chemical transformations, making it a valuable building block for targeted drug development. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its significant role as a precursor in the manufacturing of active pharmaceutical ingredients (APIs), with a particular focus on its connection to the oncology drug Pemetrexed.

Physicochemical Properties and Identification

This compound is an organic molecule with the chemical formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1][2] It is also known by several synonyms, including 3-(4-Carboethoxyphenyl)propanal and 4-(3-Oxopropyl)benzoic acid ethyl ester.[1] Its unique structure, featuring a propanal group attached to an ethyl benzoate core, is key to its synthetic utility.

Table 1: Compound Identification and Properties

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 151864-81-2[1] |

| Molecular Formula | C₁₂H₁₄O₃[1][2] |

| Molecular Weight | 206.24 g/mol [1][2] |

| SMILES | CCOC(=O)C1=CC=C(C=C1)CCC=O[1] |

| InChIKey | XDGGHWSPLSWRIX-UHFFFAOYSA-N[1] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. A common and effective method involves the Friedel-Crafts acylation of ethylbenzene with succinic anhydride, followed by subsequent chemical modifications. This process creates the core γ-oxo-benzenebutanoic acid structure.

Experimental Protocol: Friedel-Crafts Acylation Route (Illustrative)

This protocol outlines a general procedure for the Friedel-Crafts acylation, a foundational step in synthesizing the precursor to this compound.

Step 1: Friedel-Crafts Acylation of Ethylbenzene with Succinic Anhydride

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge ethylbenzene and a suitable solvent (e.g., nitrobenzene or carbon disulfide).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions while stirring.[3]

-

Reactant Addition: Add a solution of succinic anhydride in the chosen solvent dropwise from the dropping funnel.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. The resulting product, 4-ethyl-γ-oxobenzenebutanoic acid, can be isolated by filtration or extraction.

Step 2: Reduction and Esterification

-

Clemmensen or Wolff-Kishner Reduction: The keto group of the product from Step 1 is reduced to a methylene group to yield 4-ethyl-benzenebutanoic acid.

-

Fischer Esterification: The resulting carboxylic acid is then esterified by refluxing with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to produce ethyl 4-ethylbenzenebutanoate.[4]

-

Oxidation to Aldehyde: The ethyl group on the benzene ring can then be selectively oxidized to the desired 3-oxopropyl side chain to yield this compound. This can be a multi-step process involving, for example, benzylic bromination followed by conversion to the aldehyde.

graph SynthesisWorkflow {

rankdir="LR";

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Ethylbenzene + Succinic Anhydride"];

B [label="Friedel-Crafts Acylation\n(AlCl3)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [label="4-Ethyl-γ-oxobenzenebutanoic acid"];

D [label="Reduction\n(e.g., Clemmensen)", fillcolor="#34A853", fontcolor="#FFFFFF"];

E [label="4-Ethyl-benzenebutanoic acid"];

F [label="Esterification\n(Ethanol, H+)", fillcolor="#FBBC05", fontcolor="#202124"];

G [label="Ethyl 4-ethylbenzenebutanoate"];

H [label="Side-chain Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

I [label="this compound"];

A -> B -> C;

C -> D -> E;

E -> F -> G;

G -> H -> I;

}

Logical relationship illustrating the formation of a Pemetrexed impurity from this compound.

Conclusion

This compound is a versatile and strategically important molecule in organic synthesis. Its value is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate and is a known impurity in the synthesis of the vital chemotherapy agent, Pemetrexed. A thorough understanding of its synthesis and reactivity is essential for researchers and drug development professionals to control reaction pathways, optimize the synthesis of desired products, and ensure the purity and safety of final pharmaceutical formulations. The ability to selectively manipulate its aldehyde and ester functionalities will continue to make it a valuable tool in the construction of complex and biologically active molecules.

References

Ethyl 4-(3-oxopropyl)benzoate: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(3-oxopropyl)benzoate, a bifunctional molecule featuring both an aldehyde and an ester moiety, has emerged as a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique structural characteristics allow it to participate in a variety of multicomponent reactions, providing a straightforward and atom-economical route to complex molecular architectures of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the application of this compound as a precursor for the synthesis of key heterocyclic systems, including dihydropyridines, dihydropyrimidinones, and pyrazoles. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its use in a research and development setting.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 151864-81-2 | |

| Appearance | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Solubility | Not specified in literature |

Synthesis of Dihydropyridines via Hantzsch Reaction

The Hantzsch pyridine synthesis is a classic multicomponent reaction that allows for the construction of 1,4-dihydropyridine (DHP) rings, a scaffold present in numerous biologically active compounds, including several approved drugs.[2][3][4] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. This compound can serve as the aldehyde component in this reaction, leading to the formation of 1,4-dihydropyridines bearing a 4-(ethoxycarbonyl)phenylpropyl substituent at the 4-position.

General Experimental Protocol: Hantzsch Synthesis

While a specific protocol for this compound was not found in the reviewed literature, a general procedure for the Hantzsch synthesis is as follows:

-

A mixture of the aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a source of ammonia (e.g., ammonium acetate, 1.2 mmol) is prepared.

-

The mixture is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

The reaction mixture is heated under reflux for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or by evaporation of the solvent followed by purification.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is another powerful multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are heterocyclic scaffolds with a wide range of pharmacological activities, including antiviral, antibacterial, and antihypertensive properties.[5][6][7][8] This one-pot cyclocondensation involves an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis. This compound is a suitable aldehyde for this transformation, yielding dihydropyrimidinones with a 4-(ethoxycarbonyl)phenylpropyl group at the 4-position.

General Experimental Protocol: Biginelli Reaction

Although a specific protocol for this compound was not identified, a general procedure for the Biginelli reaction is provided below[9]:

-

A mixture of the aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) is prepared.

-

A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, or a metal triflate) is added.[10]

-

The reaction can be performed under solvent-free conditions by heating the mixture, or in a solvent such as ethanol, acetonitrile, or acetic acid.

-

The reaction mixture is typically heated to reflux for 1 to 12 hours, with monitoring by TLC.

-

After cooling to room temperature, the reaction mixture is poured into crushed ice or cold water to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[11]

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals due to their diverse biological activities.[12][13] One common method for their synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While this compound is not a 1,3-dicarbonyl compound itself, it can be envisioned as a precursor to one through a Claisen condensation or similar reaction. Alternatively, the aldehyde functionality can react directly with a hydrazine to form a hydrazone, which can then undergo further reactions to form a pyrazole ring, although this is a less direct approach. A more direct route would involve a multicomponent reaction.

General Experimental Protocol: Pyrazole Synthesis from a 1,3-Dicarbonyl Precursor

Given that specific literature for the direct use of this compound in pyrazole synthesis is not available, a general protocol for the reaction of a 1,3-dicarbonyl compound with hydrazine is presented:

-

The 1,3-dicarbonyl compound (1 mmol) is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1 mmol) is added to the solution.

-

A catalytic amount of acid (e.g., acetic acid or HCl) may be added.

-

The reaction mixture is heated to reflux for 1 to 6 hours and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by recrystallization or column chromatography to afford the pyrazole product.

Synthesis of Quinolines

Quinolines are bicyclic aromatic nitrogen heterocycles that form the core structure of many natural products and synthetic drugs with a broad range of biological activities.[14][15][16] Several named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be employed for their construction. The Doebner-von Miller reaction, for instance, involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst. This compound, being a saturated aldehyde, would first need to be converted to its α,β-unsaturated counterpart, for example, through an aldol condensation, to be a suitable substrate for this reaction.

General Experimental Protocol: Doebner-von Miller Synthesis

A general procedure for the Doebner-von Miller synthesis is outlined below, which could be adapted for a derivative of this compound:

-

An aniline derivative (1 mmol) is dissolved in a mixture of an acid catalyst (e.g., hydrochloric acid or sulfuric acid) and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

The α,β-unsaturated aldehyde or ketone (1 mmol) is added portion-wise to the reaction mixture.

-

The mixture is heated to a high temperature (typically >100 °C) for several hours.

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution).

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization to yield the quinoline derivative.

Conclusion

This compound represents a highly promising and readily accessible precursor for the synthesis of a variety of important heterocyclic scaffolds. Its participation in well-established multicomponent reactions like the Hantzsch and Biginelli reactions provides an efficient and modular approach to generating libraries of substituted dihydropyridines and dihydropyrimidinones. While direct literature evidence for its application in all the discussed heterocyclic syntheses is not yet abundant, the general reactivity of its aldehyde functionality strongly suggests its suitability as a versatile building block. Further exploration of its reactivity is warranted and is expected to unveil novel and efficient synthetic routes to a wide range of biologically active molecules, making it a valuable tool for researchers in drug discovery and development.

References

- 1. This compound | C12H14O3 | CID 2757377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjpmr.com [wjpmr.com]

- 4. Synthesis and SAR of b-annulated 1,4-dihydropyridines define cardiomyogenic compounds as novel inhibitors of TGFβ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly Efficient Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs) Catalyzed by Hf(OTf)4: Mechanistic Insights into Reaction Pathways under Metal Lewis Acid Catalysis and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jmchemsci.com [jmchemsci.com]

- 12. youtube.com [youtube.com]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]

- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on Ethyl 4-(3-oxopropyl)benzoate: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(3-oxopropyl)benzoate, a compound primarily known in the pharmaceutical industry as a process-related impurity of the anticancer drug, Pemetrexed. The discovery of this molecule is intrinsically linked to the rigorous quality control and impurity profiling required for pharmaceutical manufacturing. This document details the history, synthesis, and physicochemical characterization of this compound, presenting quantitative data in structured tables and outlining a detailed experimental protocol for its preparation. Furthermore, this guide includes mandatory visualizations of the experimental workflow to aid in its practical application.

Introduction and Historical Context

This compound, with the CAS number 151864-81-2, is a benzoate ester that has garnered attention not as a therapeutic agent itself, but as a "dimeric impurity" in the synthesis of Pemetrexed.[1] Pemetrexed is a potent antifolate drug used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1]

The discovery and history of this compound are therefore not of a traditional new chemical entity, but rather a story of analytical chemistry and pharmaceutical quality control. It was identified during the development and manufacturing of Pemetrexed, where stringent regulatory requirements necessitate the identification, characterization, and control of any impurities present in the final drug product. In the European Pharmacopoeia, it is referred to as "Pemetrexed Impurity 10".[1] Its presence in the final drug product is carefully monitored to ensure the safety and efficacy of Pemetrexed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily derived from computational models and entries in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | PubChem[2] |

| Molecular Weight | 206.24 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 151864-81-2 | PubChem[2] |

| Appearance | Not specified (likely an oil or solid) | - |

| Solubility | Not specified | - |

Synthesis of this compound

This compound is understood to form as a degradation product during the synthesis of Pemetrexed, specifically during the basic hydrolysis of the diethyl ester precursor of Pemetrexed.[1]

Experimental Protocol for Synthesis

The following protocol is based on the method described in the European Pharmacopoeia for the preparation of "impurities B and C" (which includes the dimeric impurity 10) and has been further detailed in scientific literature.[1]

Objective: To generate this compound from Pemetrexed disodium under basic conditions.

Materials:

-

Pemetrexed disodium

-

0.1 M Sodium Hydroxide (NaOH) aqueous solution

-

10% Hydrochloric Acid (HCl) aqueous solution

-

Water

-

Standard laboratory glassware and heating apparatus (reflux setup)

-

Thin-Layer Chromatography (TLC) apparatus for monitoring the reaction

-

Chromatography purification setup (e.g., column chromatography)

Procedure:

-

Dissolution: Dissolve a known quantity of Pemetrexed disodium in a 0.1 M aqueous solution of sodium hydroxide.

-

Heating: Heat the resulting solution under reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). The literature suggests that heating under reflux for 3 days may be required for significant conversion.[1]

-

Cooling and Neutralization: After the reaction is deemed complete by TLC, cool the mixture to room temperature.

-

Acidification: Carefully add a 10% aqueous solution of hydrochloric acid to the reaction mixture to adjust the pH to approximately 3. This will cause a precipitate to form.

-

Isolation: Filter the precipitate from the solution.

-

Purification: The crude precipitate, which will be a mixture containing this compound, should be purified using a suitable chromatographic technique, such as column chromatography, to isolate the desired compound.[1]

Experimental Workflow Diagram:

Characterization Data

The characterization of this compound is crucial for its identification and quantification as an impurity in Pemetrexed. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Analytical Technique | Expected/Reported Data |

| ¹H NMR | Signals corresponding to the ethyl ester group (a quartet and a triplet), aromatic protons, and the propyl chain with a terminal aldehyde proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, aromatic carbons, and the aliphatic carbons of the ethyl and propyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 206.24 g/mol . |

Signaling Pathways and Biological Activity

As this compound is primarily considered a process-related impurity, there is no evidence to suggest its involvement in any specific biological signaling pathways. Its relevance is in the context of pharmaceutical quality and safety, rather than as a pharmacologically active substance. No dedicated studies on its biological activity or mechanism of action have been identified.

Conclusion

This compound serves as a prime example of the importance of impurity profiling in drug development and manufacturing. Its history is intertwined with that of the anticancer agent Pemetrexed. While not a compound of therapeutic interest itself, the ability to synthesize and characterize it is essential for ensuring the quality and safety of Pemetrexed. The experimental protocol and characterization data outlined in this guide provide a valuable resource for researchers and professionals in the pharmaceutical sciences.

Logical Relationship Diagram:

References

Preliminary Investigation of Ethyl 4-(3-oxopropyl)benzoate Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(3-oxopropyl)benzoate is a bifunctional organic molecule featuring both an aromatic ester and an aliphatic aldehyde. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The presence of both an electrophilic aldehyde and a less reactive ester allows for a range of chemoselective transformations. This technical guide provides a preliminary investigation into the reactivity of this compound, offering detailed experimental protocols for key reactions, quantitative data where available for analogous systems, and visualizations of reaction pathways.

Core Reactivity Profile

The reactivity of this compound is dominated by the distinct chemical properties of its two primary functional groups: the aldehyde and the ethyl ester. The aldehyde is a highly electrophilic center, susceptible to nucleophilic attack, and is generally more reactive than the ester. This difference in reactivity allows for selective transformations targeting the aldehyde while leaving the ester intact.

Key Reactive Sites:

-

Aldehyde Carbonyl: The primary site for nucleophilic addition reactions.

-

Aromatic Ring: Susceptible to electrophilic aromatic substitution, with the substitution pattern influenced by the two existing substituents.

-